molecular formula C10H13ClN2O2S B2410410 2-(2-Chlorobenzyl)-1,2,6-thiadiazinane 1,1-dioxide CAS No. 1352999-10-0

2-(2-Chlorobenzyl)-1,2,6-thiadiazinane 1,1-dioxide

Cat. No.: B2410410
CAS No.: 1352999-10-0
M. Wt: 260.74
InChI Key: ZECACTQVPUCSLF-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)-1,2,6-thiadiazinane 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzyl)-1,2,6-thiadiazinane 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzylamine with sulfur dioxide and a suitable base, followed by cyclization to form the thiadiazinane ring. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzyl)-1,2,6-thiadiazinane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.

    Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted benzyl derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorobenzyl)-1,2,6-thiadiazinane 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyl)-1,2,6-thiadiazinane 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorobenzyl)-1,2,4-thiadiazolidine 1,1-dioxide: Similar structure but different ring size.

    2-(2-Chlorobenzyl)-1,2,5-thiadiazepane 1,1-dioxide: Larger ring size with similar functional groups.

Uniqueness

2-(2-Chlorobenzyl)-1,2,6-thiadiazinane 1,1-dioxide is unique due to its specific ring size and the presence of both sulfur and nitrogen atoms in the ring. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-1,2,6-thiadiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S/c11-10-5-2-1-4-9(10)8-13-7-3-6-12-16(13,14)15/h1-2,4-5,12H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECACTQVPUCSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNS(=O)(=O)N(C1)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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